Product packaging for Inosine, 2',3'-dideoxy-3'-fluoro-(Cat. No.:CAS No. 121353-84-2)

Inosine, 2',3'-dideoxy-3'-fluoro-

Cat. No.: B12666591
CAS No.: 121353-84-2
M. Wt: 254.22 g/mol
InChI Key: CNSPPTKGHNYALQ-RRKCRQDMSA-N
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Description

Role as a Nucleoside Analog in Biochemical and Therapeutic Research

The primary role of Inosine (B1671953), 2',3'-dideoxy-3'-fluoro- in a research context is as a nucleoside analog designed to act as a chain terminator in nucleic acid synthesis. Like other 2',3'-dideoxynucleosides, it lacks the 3'-hydroxyl group essential for forming the phosphodiester bond required to elongate a DNA chain. researchgate.net Once a viral or cellular polymerase incorporates the triphosphate form of this analog into a growing DNA strand, no further nucleotides can be added, leading to the termination of synthesis. This mechanism is the cornerstone of the antiviral activity of many clinically important drugs.

The parent compound, 2',3'-dideoxyinosine (ddI, Didanosine), functions as an anti-HIV agent after being metabolized intracellularly to its active triphosphate form, 2',3'-dideoxyadenosine (B1670502) 5'-triphosphate (ddATP). tandfonline.com Research into fluorinated analogs aims to improve upon the properties of the original compounds. The introduction of a fluorine atom, particularly at the 3'-position, can significantly alter the biological activity and stability of the molecule. tandfonline.com For instance, 3'-fluorothymidine triphosphate has been shown to be an inhibitor of HIV reverse transcriptase. tandfonline.com

While direct and extensive studies on the anti-HIV activity of 3'-fluoro-2',3'-dideoxyinosine are not widely published, related research on a series of 2'- and 3'-fluorinated 2',3'-dideoxynucleosides indicates that the conversion of 3'-fluoro-2',3'-dideoxyadenosine to its corresponding inosine derivative did not lead to an increase in anti-HIV-1 activity. This suggests that while the compound is synthetically accessible and has been evaluated, it did not show superior potency compared to its precursor in that specific study.

The potential of fluorinated dideoxynucleosides has been more broadly demonstrated in related analogs. The table below summarizes the anti-HIV activity of several relevant 3'-fluoro-dideoxynucleoside analogs, providing context for the expected activity profile of Inosine, 2',3'-dideoxy-3'-fluoro-.

Table 1: Anti-HIV Activity of Selected 3'-Fluoro-2',3'-dideoxynucleoside Analogs

Compound Virus Strain Cell Line EC50 (µM)
3'-Fluoro-2',3'-dideoxythymidine (FLT) HIV-1 MT-4 ~0.0038
3'-Fluoro-2',3'-dideoxy-5-chlorouridine HIV-1 MT-4 Not specified, but noted as highly selective
3'-Fluoro-2',3'-dideoxyadenosine Not specified Not specified Not specified

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. Data is compiled from various studies for illustrative purposes. nih.govnih.gov

Historical Context of Dideoxynucleoside Research and Fluorine Incorporation

The scientific journey of dideoxynucleosides began in the late 1970s with the pioneering work of Frederick Sanger and his colleagues. tandfonline.comnih.gov They developed the "dideoxy chain-termination method" for DNA sequencing, which utilized 2',3'-dideoxynucleotides (ddNTPs) to terminate DNA synthesis at specific bases. researchgate.nettandfonline.com This method revolutionized molecular biology and enabled the sequencing of entire genomes. tandfonline.com

A decade later, the therapeutic potential of this class of compounds was realized with the discovery that certain dideoxynucleoside analogs could potently inhibit the replication of retroviruses. This led to the development of Zidovudine (B1683550) (AZT, 3'-azido-3'-deoxythymidine), the first drug approved for the treatment of HIV/AIDS. nih.gov Following this breakthrough, a number of other dideoxynucleosides, including 2',3'-dideoxyinosine (ddI) and 2',3'-dideoxycytidine (ddC), were identified as powerful anti-HIV agents and became critical components of combination antiretroviral therapy. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FN4O3 B12666591 Inosine, 2',3'-dideoxy-3'-fluoro- CAS No. 121353-84-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121353-84-2

Molecular Formula

C10H11FN4O3

Molecular Weight

254.22 g/mol

IUPAC Name

9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H11FN4O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2H2,(H,12,13,17)/t5-,6+,7+/m0/s1

InChI Key

CNSPPTKGHNYALQ-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)F

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)F

Origin of Product

United States

Synthetic Pathways and Stereochemical Control of Inosine, 2 ,3 Dideoxy 3 Fluoro

Chemical Synthesis Approaches to 2',3'-dideoxy-3'-fluoro-inosine and its Analogs

The chemical synthesis of 2',3'-dideoxy-3'-fluoro-inosine and its analogs often involves multi-step processes that begin with readily available carbohydrate precursors or pre-formed nucleosides. These methods are designed to introduce the fluorine atom at the 3'-position with specific stereochemistry, a critical factor for the compound's biological function.

The introduction of a fluorine atom at the 3'-position of a dideoxynucleoside is a key and often challenging step in the synthesis of compounds like 2',3'-dideoxy-3'-fluoro-inosine. The choice of fluorinating agent and strategy is crucial for achieving the desired stereochemistry, which is often the 3'α-fluoro (fluoro 'down') configuration, as this has been correlated with anti-HIV activity. nih.gov In contrast, the 3'β-fluoro (fluoro 'up') isomers are generally inactive. nih.gov

Common fluorinating agents include nucleophilic reagents like (diethylamino)sulfur trifluoride (DAST) and its analogs. nih.govmdpi.com DAST is a versatile reagent that can replace a hydroxyl group with fluorine, typically with inversion of configuration (SN2 mechanism). nih.gov Another approach involves the use of triethylamine (B128534) trishydrofluoride (Et₃N·3HF), which is considered less corrosive and can be more suitable for industrial-scale synthesis. mdpi.com

Solid-phase synthesis has also been explored to streamline the production of 3'-fluorinated nucleosides like 3'-fluoro-3'-deoxythymidine (FLT), a related compound. nih.gov This method involves immobilizing the nucleoside on a resin, followed by chemical modifications, including fluorination, and subsequent cleavage from the support. nih.gov This can simplify purification by avoiding the need to isolate intermediates after each step. nih.gov

The table below summarizes common fluorinating agents used in the synthesis of fluorinated nucleosides.

Fluorinating AgentAbbreviationTypical ApplicationReference
(Diethylamino)sulfur trifluorideDASTNucleophilic fluorination of hydroxyl groups nih.gov
Triethylamine trishydrofluorideEt₃N·3HFIndustrial-scale nucleophilic fluorination mdpi.com
Potassium bifluorideKHF₂Nucleophilic fluorination mdpi.com
Selectfluor-Electrophilic fluorination of electron-rich centers mdpi.com

The synthesis of 2',3'-dideoxy-3'-fluoro-inosine can start from various precursors. One common strategy is the modification of natural ribonucleosides or 2'-deoxyribonucleosides. nih.gov However, these routes can be lengthy. nih.gov A more convergent approach involves synthesizing a fluorinated sugar moiety first and then coupling it with the desired heterocyclic base. nih.govmdpi.com

A key intermediate in a chemo-enzymatic route is 2,3-dideoxy-3-fluoro-α-D-ribose 1-phosphate. researchgate.net This fluorinated sugar phosphate (B84403) can then be enzymatically coupled with a purine (B94841) base like hypoxanthine (B114508) to form the final nucleoside. researchgate.net The synthesis of this intermediate itself is a multi-step chemical process.

Another approach starts from a readily available sugar like D-glucose to produce a fluorinated sugar derivative, which is then used for glycosylation. nih.gov For example, 1-bromo-3-O-benzyloxy-2-deoxy-2-fluoro-5-O-benzoylarabinose has been used as a key intermediate for coupling with purine bases. mdpi.com

The table below lists some important precursors and intermediates in the synthesis of fluorinated nucleosides.

Precursor/IntermediateRole in SynthesisReference
Natural RibonucleosidesStarting material for multi-step transformation nih.gov
2'-DeoxyribonucleosidesStarting material for modification nih.gov
D-GlucoseReadily available starting material for sugar synthesis nih.gov
2,3-dideoxy-3-fluoro-α-D-ribose 1-phosphateKey intermediate for enzymatic glycosylation researchgate.net
1-bromo-3-O-benzyloxy-2-deoxy-2-fluoro-5-O-benzoylarabinoseIntermediate for coupling with nucleobases mdpi.com
2,2'-Anhydro-5-fluorouridinePrecursor for fluorination with DAST nih.gov

Achieving the correct stereochemistry is paramount in the synthesis of biologically active nucleoside analogs. For 2',3'-dideoxy-3'-fluoro-nucleosides, this involves controlling the configuration at both the 1' and 3' carbons of the sugar moiety. The desired product is typically the β-anomer, where the nucleobase is on the same side of the sugar ring as the 5'-hydroxymethyl group. rsc.org

Furthermore, the orientation of the fluorine atom at the 3'-position is critical. The synthesis must be designed to produce the erythro isomer (in the case of 2'-deoxy precursors) or the corresponding stereoisomer that places the fluorine in the 'down' or α-position. nih.gov The introduction of a 2'-fluorine atom can lead to erythro and threo isomers, which often exhibit different biological activities. nih.gov For instance, in some cases, the 2'-ara-fluoro substituent (up position) can increase the activity of purine dideoxynucleosides. researchgate.net

Stereoselective synthesis can be achieved through various methods, including the use of chiral starting materials and stereocontrolled reactions. For example, the fluorination of a hydroxyl group with DAST often proceeds with inversion of stereochemistry, which can be exploited to obtain the desired isomer from a precursor with the opposite configuration. nih.gov The stereoselective synthesis of 2',3'-dideoxy-3'-fluoro-2'-phenylselenenyl-β-nucleosides has been reported as a route to 2',3'-dideoxy-3'-fluoronucleosides. acs.org

Enzymatic Synthesis and Biocatalytic Transformations

Enzymatic and biocatalytic methods offer a valuable alternative to purely chemical synthesis, often providing higher stereoselectivity and milder reaction conditions. researchgate.net These methods are increasingly being used for the production of modified nucleosides.

Purine nucleoside phosphorylase (PNP) is a key enzyme in the biocatalytic synthesis of purine nucleoside analogs like 2',3'-dideoxy-3'-fluoro-inosine. mdpi.comguidetopharmacology.org PNP catalyzes the reversible phosphorolysis of a purine nucleoside to generate the corresponding purine base and α-D-ribose-1-phosphate (or a modified version thereof). nih.gov

This reaction can be exploited in a process called transglycosylation. mdpi.com In a common setup, a pyrimidine (B1678525) nucleoside (which is often inexpensive) serves as the donor of the sugar-phosphate moiety. researchgate.net A pyrimidine nucleoside phosphorylase (PyNP) first cleaves the donor nucleoside. mdpi.com Then, PNP catalyzes the transfer of the sugar-phosphate to a target purine base, such as hypoxanthine, to form the desired purine nucleoside. mdpi.com This two-enzyme, one-pot system is an efficient way to produce various purine nucleoside analogs. mdpi.com Thermostable PNPs are particularly attractive for industrial applications as they allow reactions to be run at higher temperatures, which can increase reaction rates and substrate solubility. mdpi.com

Besides PNPs, other enzymes like nucleoside 2'-deoxyribosyltransferases (NDTs) can also be used for the synthesis of nucleoside analogs. rsc.org NDTs catalyze a direct nucleobase exchange, offering an alternative mechanistic pathway with high stereoselectivity for the β-anomer. rsc.org

Biocatalytic approaches for producing modified nucleosides are becoming more sophisticated. Chemo-enzymatic synthesis combines the strengths of both chemical and enzymatic methods. For instance, a fluorinated sugar phosphate can be synthesized chemically and then used as a substrate for an enzymatic glycosylation reaction with a purine base, catalyzed by PNP. researchgate.net

Continuous production methods using enzyme membrane reactors (EMRs) have been developed to improve the economic feasibility of enzymatic nucleoside synthesis. researchgate.netmdpi.com In an EMR, the enzymes are retained within the reactor by a membrane, allowing for their continuous reuse and leading to a higher product yield per unit of enzyme. researchgate.netmdpi.com This approach reduces the high cost associated with the biocatalyst and simplifies downstream processing. mdpi.com

The development of biocatalytic cascades, where multiple enzymatic reactions are carried out in a single pot, is another important advancement. tandfonline.com This can involve enzymes for both the synthesis of the sugar moiety and the final glycosylation step. tandfonline.com

The table below summarizes different biocatalytic approaches.

Biocatalytic ApproachKey EnzymesDescriptionReference
TransglycosylationPurine Nucleoside Phosphorylase (PNP), Pyrimidine Nucleoside Phosphorylase (PyNP)A sugar-phosphate moiety is transferred from a donor nucleoside to an acceptor base. mdpi.com
Chemo-enzymatic SynthesisPurine Nucleoside Phosphorylase (PNP)A chemically synthesized modified sugar is enzymatically coupled to a nucleobase. researchgate.net
Continuous Enzyme Membrane Reactor (EMR)PNP, PyNPEnzymes are retained in a reactor for continuous production, increasing efficiency. researchgate.netmdpi.com
Nucleobase ExchangeNucleoside 2'-deoxyribosyltransferases (NDTs)Direct exchange of the nucleobase on a pre-existing nucleoside. rsc.org

Intracellular Metabolism and Biochemical Targeting of Inosine, 2 ,3 Dideoxy 3 Fluoro

Cellular Transport and Anabolism of Fluorinated Dideoxynucleosides

The journey of Inosine (B1671953), 2',3'-dideoxy-3'-fluoro- from the extracellular environment to its active form within the cell involves several key steps. These include its transport across the cell membrane and a series of phosphorylation events catalyzed by cellular kinases.

Cellular Uptake Mechanisms

The cellular uptake of many nucleoside analogues, including fluorinated dideoxynucleosides, is a critical determinant of their pharmacological activity. While some nucleosides utilize specific transport proteins to enter cells, others rely on passive diffusion. For instance, the related compound 2'-fluoro-2',3'-dideoxyarabinosyladenine (2'-F-dd-ara-A) is known to be transported by passive diffusion and does not utilize the purine (B94841) nucleoside transport carrier system. nih.gov The rate of entry for 2'-F-dd-ara-A was found to be approximately half that of its parent compound, 2',3'-dideoxyadenosine (B1670502) (ddAdo). nih.gov The lipophilicity of a compound, often enhanced by fluorination, can play a role in its ability to permeate the cell membrane. oup.com

Studies on other fluorinated nucleosides, such as 3'-deoxy-3'-[(18)F]-fluorothymidine ([(18)F]-FLT), have highlighted the importance of equilibrative nucleoside transporter 1 (ENT1) in their uptake in certain cell types, like gliomas. nih.gov However, the permeation of some fluorinated nucleosides like FLT can also involve a significant component of passive diffusion. nih.gov The specific transporters involved in the uptake of Inosine, 2',3'-dideoxy-3'-fluoro- have not been definitively characterized, but it is likely a combination of passive diffusion and potentially interaction with one or more nucleoside transporters.

Kinase-Mediated Phosphorylation Cascades

Once inside the cell, Inosine, 2',3'-dideoxy-3'-fluoro- must be converted to its triphosphate form to become pharmacologically active. This process, known as anabolism, is a sequential phosphorylation cascade mediated by cellular nucleoside and nucleotide kinases. The initial and often rate-limiting step is the formation of the 5'-monophosphate.

For many dideoxynucleosides, deoxycytidine kinase (dCK) is a key enzyme in this initial phosphorylation step. nih.govbibliotekanauki.pl For example, dCK is responsible for the first phosphorylation of gemcitabine (B846) to its monophosphate form. nih.gov While specific data for Inosine, 2',3'-dideoxy-3'-fluoro- is limited, it is plausible that dCK or another nucleoside kinase with broad substrate specificity initiates its phosphorylation. The presence of the 3'-fluoro group can influence the efficiency of this phosphorylation. vulcanchem.com

Subsequent phosphorylation to the diphosphate (B83284) and triphosphate forms is carried out by other cellular kinases, such as UMP/CMP kinase and nucleoside diphosphate kinase, respectively. nih.gov The efficiency of this entire cascade determines the intracellular concentration of the active triphosphate metabolite.

Formation of Active Nucleotide Triphosphates (e.g., 2',3'-dideoxy-ATP for related compounds)

The ultimate goal of the anabolic pathway is the formation of the 5'-triphosphate derivative of Inosine, 2',3'-dideoxy-3'-fluoro-. This triphosphate analogue acts as a competitive inhibitor and/or a chain terminator for viral reverse transcriptases or cellular DNA polymerases.

In the case of the related compound 2',3'-dideoxyadenosine (ddAdo), it is ultimately converted to 2',3'-dideoxyadenosine triphosphate (ddATP). nih.govpsu.edu For Inosine, 2',3'-dideoxy-3'-fluoro-, the active metabolite would be 2',3'-dideoxy-3'-fluoro-inosine triphosphate. The accumulation of this active triphosphate is a critical factor for its antiviral or cytotoxic activity. Studies with the related compound 2'-fluoro-2',3'-dideoxyarabinosyladenine (2'-F-dd-ara-A) in MOLT-4 cells showed that the amounts of its di- and triphosphate forms were significantly greater than the respective accumulation of 2',3'-dideoxy-ADP and 2',3'-dideoxy-ATP over the same period. nih.gov This suggests that the fluorine substitution can, in some cases, lead to a more favorable anabolic profile.

Catabolism and Stability of Inosine, 2',3'-dideoxy-3'-fluoro- Metabolites

The intracellular concentration and persistence of the active triphosphate metabolite are also governed by catabolic pathways that degrade the nucleoside analogue and its phosphorylated forms. The stability of the glycosidic bond and the susceptibility to deamination are key factors in this process.

Pathways of Deamination and Glycosidic Cleavage

A primary catabolic route for many purine nucleoside analogues is deamination, the removal of an amino group from the purine base. In the case of adenosine (B11128) analogues, this is often followed by cleavage of the glycosidic bond by purine nucleoside phosphorylase (PNP). For example, 2',3'-dideoxyadenosine (ddAdo) is primarily metabolized by deamination to 2',3'-dideoxyinosine (ddI). nih.gov Subsequently, ddI can be cleaved by PNP. nih.gov

The introduction of a fluorine atom can significantly alter these catabolic pathways. For instance, 2'-fluoro-2',3'-dideoxyarabinosyladenine (2'-F-dd-ara-A) is deaminated at a rate ten times slower than ddAdo. nih.gov Furthermore, the resulting deaminated product, 2'-fluoro-2',3'-dideoxyarabinosylhypoxanthine, is resistant to hydrolysis by purine nucleoside phosphorylase. nih.gov This increased stability against both deamination and glycosidic cleavage is a key advantage of fluorinated nucleosides, potentially leading to a longer intracellular half-life of the active metabolites. Fluorination can confer increased chemical and enzymatic stability, particularly against acid-catalyzed cleavage of the glycosidic bond, which is a significant degradation pathway for purine dideoxynucleosides. researchgate.net

Enzymatic Degradation Profiles

The resistance of fluorinated nucleosides to enzymatic degradation is a recurring theme. For example, 2',3'-dideoxy-2',3'-didehydrocytidine (DDCN) is not degraded in human plasma or by mouse kidney cytidine (B196190) deaminase under conditions where cytarabine (B982) is readily degraded. jst.go.jpnih.gov Similarly, 2'-fluoro substitution can confer resistance to deamination by cytidine deaminase. researchgate.net This enhanced enzymatic stability, attributed to the electronic effects of the fluorine atom, contributes to a more favorable pharmacokinetic and pharmacodynamic profile. mdpi.com

The table below summarizes the key enzymes involved in the metabolism of nucleoside analogues and the potential impact of fluorination.

EnzymeRole in MetabolismPotential Impact of 3'-Fluorination
Cellular Nucleoside Transporters (e.g., ENT1) Mediate cellular uptake of nucleosides.May alter transporter affinity and uptake kinetics.
Deoxycytidine Kinase (dCK) Catalyzes the initial phosphorylation (monophosphorylation) of many dideoxynucleosides.The 3'-fluoro group may influence substrate recognition and phosphorylation efficiency.
UMP/CMP Kinase Catalyzes the phosphorylation of monophosphates to diphosphates.Likely involved in the anabolic cascade of the fluorinated inosine analogue.
Nucleoside Diphosphate Kinase Catalyzes the final phosphorylation step to the active triphosphate.Essential for the formation of the active metabolite.
Adenosine Deaminase Catalyzes the deamination of adenosine analogues.Fluorination at the sugar moiety can reduce the rate of deamination.
Purine Nucleoside Phosphorylase (PNP) Cleaves the glycosidic bond of purine nucleosides.The deaminated fluorinated product may be resistant to cleavage by PNP.

Molecular Mechanisms of Enzyme Interaction

The biological activity of Inosine, 2',3'-dideoxy-3'-fluoro- is contingent upon its intracellular conversion to its active triphosphate form. This process, along with its subsequent interactions with viral and cellular enzymes, defines its therapeutic potential.

Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy, and Inosine, 2',3'-dideoxy-3'-fluoro- is designed to function within this class of drugs. After intracellular phosphorylation to its 5'-triphosphate derivative, it acts as a competitive inhibitor of viral polymerases, such as the reverse transcriptase (RT) of the human immunodeficiency virus (HIV). researchgate.netucl.ac.uk The triphosphate analog competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the nascent viral DNA chain. nih.gov

CompoundVirusEC50 (µM)Cell Line
2'-fluoro-2',3'-dideoxyarabinosyladenine (2'-F-dd-ara-A)HIV-1Potent (exact value not specified)ATH8
2'-fluoro-2',3'-dideoxyarabinosylinosine (2'-F-dd-ara-I)HIV-1Potent (exact value not specified)ATH8
L-2'-fluoro-2',3'-unsaturated CytosineHIV-10.51PBM
L-2'-fluoro-2',3'-unsaturated 5-fluorocytosineHIV-10.17PBM
L-2'-fluoro-2',3'-unsaturated AdenineHIV-11.5PBM
2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thio-CytidineHIV-11.3PBM
2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thio-AdenosineHIV-18.1PBM
2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thio-2-fluoroadenosineHIV-11.2PBM

The primary mechanism by which the triphosphate of Inosine, 2',3'-dideoxy-3'-fluoro- inhibits viral replication is through nucleic acid chain termination. biosyn.com This process is a direct consequence of the compound's structure. Natural deoxynucleotides possess a hydroxyl (-OH) group at the 3' position of the sugar ring, which is essential for the formation of a phosphodiester bond with the subsequent nucleotide in the growing DNA chain. biosyn.com

In Inosine, 2',3'-dideoxy-3'-fluoro-, this 3'-hydroxyl group is absent and is instead replaced by a fluorine atom. Once the triphosphate form of the analog is incorporated into the viral DNA by the polymerase, the absence of the 3'-OH group prevents the addition of the next nucleotide, thereby terminating the elongation of the DNA chain. nih.govnih.gov This premature termination of viral DNA synthesis effectively halts the replication of the virus. nih.gov The incorporation of the monophosphate residue of the analog at the 3'-terminus of the primer is the definitive step that leads to chain termination. nih.gov

For Inosine, 2',3'-dideoxy-3'-fluoro- to exert its antiviral activity, it must first be converted into its active triphosphate form by host cell enzymes. ucl.ac.uk This multi-step phosphorylation is carried out by cellular kinases. ucl.ac.uk The initial phosphorylation to the monophosphate is often the rate-limiting step. slu.se

Studies on similar dideoxynucleosides suggest that deoxycytidine kinase (dCK) is a likely candidate for the initial phosphorylation of purine dideoxynucleosides. nih.govnih.gov For instance, 2'-fluoro-2',3'-dideoxyarabinosyladenine (2'-F-dd-ara-A) is thought to be initially phosphorylated by dCK. nih.gov However, other enzymes may also be involved. In the case of didanosine (B1670492) (2',3'-dideoxyinosine or ddI), cytosolic 5'-nucleotidase has been shown to catalyze its phosphorylation. pitt.edu It is plausible that Inosine, 2',3'-dideoxy-3'-fluoro- is also a substrate for one or more of these kinases. The efficiency of this phosphorylation can be significantly lower for dideoxynucleosides compared to their natural counterparts. nih.gov

A key feature of fluorinated nucleoside analogs is their enhanced metabolic stability. mdpi.com The fluorine atom at the 3' position can confer resistance to degradation by enzymes such as purine nucleoside phosphorylase (PNP). nih.govnih.gov PNP is responsible for the cleavage of the glycosidic bond in purine nucleosides, which leads to their inactivation. nih.gov The deaminated product of 2'-F-dd-ara-A has been shown to be resistant to hydrolysis by PNP, a property that contributes to its metabolic stability. nih.gov This resistance to degradation allows for a higher intracellular concentration of the analog and its phosphorylated metabolites, potentially leading to a more sustained antiviral effect.

Preclinical Antiviral Efficacy of Inosine, 2 ,3 Dideoxy 3 Fluoro and Its Analogs

In Vitro Antiviral Spectrum in Cell Culture Models

The initial assessment of any potential antiviral compound involves determining its efficacy against various viruses in controlled laboratory settings using cell culture models. This provides a foundational understanding of the compound's spectrum of activity.

The class of 2',3'-dideoxynucleosides has been particularly prominent in the development of anti-HIV therapies. Research into fluorinated versions of these compounds has sought to improve upon the efficacy and selectivity of earlier drugs. While extensive data exists for various 3'-fluoro-2',3'-dideoxynucleoside analogs, specific information regarding the inosine (B1671953) derivative is more limited.

One study directly addressed the anti-HIV-1 activity of the inosine analog. It was found that the conversion of 3'-fluoro-2',3'-dideoxyadenosine to its corresponding inosine derivative, Inosine, 2',3'-dideoxy-3'-fluoro-, did not lead to an increase in anti-HIV-1 activity nih.gov. This suggests that for this particular structural backbone, the inosine nucleobase may not be optimal for inhibiting HIV-1 replication.

In contrast, other analogs within this chemical family have demonstrated significant anti-HIV potential. For instance, 3'-fluoro-3'-deoxythymidine has been identified as a highly active inhibitor of HIV-1 replication nih.gov. Similarly, 3'-fluoro-2',3'-dideoxyuridine and its 5-halogenated derivatives have shown potent and selective inhibition of HIV-1. Notably, 3'-fluoro-2',3'-dideoxy-5-chlorouridine was found to have a selectivity index comparable to that of azidothymidine nih.gov. The 2',3'-dideoxyriboside of 2,6-diaminopurine (B158960) has also shown potent and selective anti-HIV activity nih.gov. Furthermore, other 2',3'-dideoxynucleosides, such as 2,6-diaminopurine-2',3'-dideoxyriboside and 6-chlorpurine-2',3'-dideoxyriboside, have demonstrated high antiviral activity against several strains of both HIV-1 and HIV-2 nih.gov.

Comparative Anti-HIV-1 Activity of 3'-Fluoro-2',3'-dideoxynucleoside Analogs
CompoundEffect on Anti-HIV-1 ActivityReference
Inosine, 2',3'-dideoxy-3'-fluoro-No increase in activity compared to adenosine (B11128) analog nih.gov
3'-fluoro-3'-deoxythymidineHighly active nih.gov
3'-fluoro-2',3'-dideoxyuridinePotent and relatively nontoxic nih.gov
3'-fluoro-2',3'-dideoxy-5-chlorouridineMost selective inhibitor in its series nih.gov
2,6-diaminopurine 2',3'-dideoxyribosidePotent and selective nih.gov

The antiviral potential of 3'-fluoro-substituted nucleoside analogs extends beyond HIV. The cytosine analogue, 2',3'-dideoxy-3'-fluoro-alpha-L-cytidine, has demonstrated moderate anti-Hepatitis B Virus (HBV) activity nih.gov. In contrast, a study on the non-fluorinated parent compound, 2',3'-dideoxyinosine, did not show a significant effect on HBV replication in patients with chronic hepatitis B at the tested doses nih.gov.

Analogs with a 3'-fluoro substitution have also been evaluated against flaviviruses. Notably, 3'-deoxy-3'-fluoroadenosine has been shown to exert a low-micromolar antiviral effect against Tick-borne Encephalitis Virus (TBEV), Zika virus, and West Nile virus (WNV) in various cell lines. nih.govnih.gov This indicates a broad-spectrum activity of some 3'-fluoro-nucleosides against this family of viruses nih.govnih.gov. However, not all 3'-fluoro analogs are active against flaviviruses; 3'-deoxy-3'-fluoroguanosine (B39910) and 3'-deoxy-3'-fluorouridine (B3029207) did not suppress the multiplication of TBEV in PS cells nih.gov.

With respect to Hepatitis C Virus (HCV), a novel 2',3'-dideoxy-2'-α-fluoro-2'-β-C-methyl guanosine (B1672433) phosphoramidate (B1195095) prodrug displayed potent antiviral activity against multiple HCV genotypes nih.gov. This highlights that with appropriate modifications to the sugar and the use of prodrug strategies, 2',3'-dideoxy-nucleosides can be effective against HCV nih.gov.

Antiviral Activity of 3'-Fluoro-Nucleoside Analogs Against Other Viruses
CompoundVirusActivityReference
2',3'-dideoxy-3'-fluoro-alpha-L-cytidineHepatitis B Virus (HBV)Moderate nih.gov
3'-deoxy-3'-fluoroadenosineTick-borne Encephalitis Virus (TBEV)Low-micromolar EC50 nih.govnih.gov
3'-deoxy-3'-fluoroadenosineZika VirusLow-micromolar EC50 nih.govnih.gov
3'-deoxy-3'-fluoroadenosineWest Nile Virus (WNV)Low-micromolar EC50 nih.govnih.gov
3'-deoxy-3'-fluoroguanosineTick-borne Encephalitis Virus (TBEV)Inactive nih.gov
3'-deoxy-3'-fluorouridineTick-borne Encephalitis Virus (TBEV)Inactive nih.gov
2',3'-dideoxy-2'-α-fluoro-2'-β-C-methyl guanosine phosphoramidate prodrugHepatitis C Virus (HCV)Potent nih.gov

Structure-Activity Relationships (SAR) Governing Antiviral Potency

Understanding the relationship between a molecule's structure and its biological activity is crucial for designing more effective drugs. For fluorinated nucleoside analogs, the position and stereochemistry of the fluorine atom, as well as modifications to the nucleobase and sugar ring, play a significant role in their antiviral potency.

The introduction of a fluorine atom into the sugar moiety of a nucleoside analog can dramatically alter its biological properties. Fluorine's high electronegativity and small size allow it to serve as a bioisostere for a hydroxyl group, yet it can lead to profound changes in the sugar's conformation and metabolic stability.

The position of the fluorine atom is critical. Studies have shown that substitution of fluorine at the 2'- or 3'-deoxy position can increase the antiviral activity of thymidine (B127349) analogs against HIV-1 nih.gov. However, for adenosine or cytidine (B196190) analogs, fluorination at these positions did not necessarily enhance anti-HIV activity nih.gov. The introduction of a 2'-fluorine in either the erythro or threo configuration did not improve the anti-HIV-1 activity of the parent 2',3'-dideoxynucleosides nih.gov.

The stereochemistry of the sugar ring is also a key determinant of antiviral activity. For example, β-L-2',3'-dideoxycytidine and β-L-5-fluoro-2',3'-dideoxycytidine showed potent activity against both HIV-1 and HBV nih.gov. These L-enantiomers exhibited similar anti-HIV-1 activity to their corresponding D-enantiomers but had significantly greater anti-HBV activity and lower cytotoxicity nih.gov. This suggests that the sugar configuration can play a major role in the therapeutic profile of dideoxynucleoside analogs nih.gov.

Modifications to both the nucleobase and the sugar moiety, beyond the fluorine substitution, are important for optimizing antiviral activity. As previously mentioned, the conversion of 3'-fluoro- or 3'-azido-2',3'-dideoxyadenosine (B1210982) to the corresponding inosine derivatives did not result in increased anti-HIV-1 activity nih.gov. This indicates that the nature of the purine (B94841) base is a critical factor. In another example, the 2,6-diaminopurine derivative of 2',3'-dideoxyriboside was found to have potent and selective anti-HIV activity nih.gov.

For pyrimidine (B1678525) nucleosides, modifications to the nucleobase can be beneficial. The introduction of a 5-halogen substituent to 3'-fluoro-2',3'-dideoxyuridine led to analogs with enhanced anti-HIV potency and selectivity nih.gov.

Further modifications to the sugar ring have also been explored. For instance, the presence of a 2'-α-fluoro and a 2'-β-C-methyl group in a 2',3'-dideoxyguanosine (B1417426) analog, when formulated as a phosphoramidate prodrug, resulted in potent anti-HCV activity nih.gov. This demonstrates that combining specific sugar modifications with a prodrug approach can unlock activity against certain viruses nih.gov.

Selective Antiviral Activity in Preclinical Settings

A critical aspect of a successful antiviral agent is its selectivity, meaning it should inhibit viral replication at concentrations that are not harmful to the host cells. This is often expressed as the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50).

For 3'-fluoro-2',3'-dideoxynucleoside analogs, selectivity varies widely depending on the specific structure. 3'-fluoro-2',3'-dideoxy-5-chlorouridine was identified as having a high selectivity index against HIV-1, comparable to that of azidothymidine nih.gov. In the case of 2,6-diaminopurine-2',3'-dideoxyriboside, the SI against different HIV strains ranged from 501 to 850, indicating a high degree of selectivity nih.gov. Similarly, 6-chlorpurine-2',3'-dideoxyriboside had SIs ranging from 60 to 118 nih.gov.

The adenosine analog, 3'-deoxy-3'-fluoroadenosine, demonstrated a favorable preclinical profile against flaviviruses, showing no measurable cytotoxicity up to concentrations of 25 μM, while exerting its antiviral effect at low-micromolar concentrations nih.govnih.gov. This separation between the effective and toxic concentrations is a promising feature for potential therapeutic development.

Selectivity Indices of Fluorinated Nucleoside Analogs Against HIV
CompoundSelectivity Index (SI)Reference
3'-fluoro-2',3'-dideoxy-5-chlorouridineComparable to azidothymidine nih.gov
2,6-diaminopurine-2',3'-dideoxyriboside501 - 850 nih.gov
6-chlorpurine-2',3'-dideoxyriboside60 - 118 nih.gov

Advanced Research Perspectives and Methodologies for Inosine, 2 ,3 Dideoxy 3 Fluoro Derivatives

Computational and Molecular Modeling Approaches in Drug Design

Computational methods have revolutionized the drug discovery process, offering powerful tools to predict and analyze molecular interactions, thereby guiding the rational design of more effective therapeutic agents. nih.gov

In Silico Prediction of Binding Affinity and Molecular Interactions

In silico techniques are instrumental in predicting how a ligand, such as a derivative of Inosine (B1671953), 2',3'-dideoxy-3'-fluoro-, will interact with its biological target. mdpi.com Molecular docking, a primary computational tool, simulates the binding of a molecule into the active site of a target protein, providing insights into the binding conformation and affinity. mdpi.com This process helps in understanding the chemical nature of the interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, which are crucial for the stability of the protein-ligand complex. mdpi.com

The prediction of binding affinity is a key objective of these computational models. biorxiv.org Scoring functions, which are mathematical models, are used to estimate the strength of these interactions and rank potential drug candidates. mdpi.com Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energy, offering a more quantitative prediction of affinity. mdpi.com These predictions are vital in the early stages of drug discovery to screen large libraries of compounds and prioritize those with the highest potential for strong and specific binding to the target. biorxiv.org

For instance, molecular modeling studies of similar fluorinated nucleosides have demonstrated that the 3'-fluoro group can form favorable hydrogen bonds within the active site of viral reverse transcriptase, enhancing binding affinity. nih.gov Such insights are invaluable for understanding the mechanism of action and for designing new analogs with improved binding characteristics.

Rational Design of Modified Analogs for Improved Efficacy

The insights gained from computational modeling directly inform the rational design of modified analogs of Inosine, 2',3'-dideoxy-3'-fluoro-. By understanding the structure-activity relationships (SAR), medicinal chemists can make targeted modifications to the molecule to enhance its therapeutic properties. researchgate.net The introduction of a fluorine atom, for example, can significantly alter the electronic properties, metabolic stability, and binding conformation of the nucleoside analog. oup.commdpi.com

The goal of rational design is to create new molecules with improved efficacy, selectivity, and pharmacokinetic profiles. For example, modifications to the sugar moiety or the nucleobase can influence the molecule's interaction with target enzymes and its susceptibility to metabolic degradation. nih.govfrontiersin.org The conversion of adenosine (B11128) analogs to their corresponding inosine derivatives has been explored as a strategy to modulate anti-HIV-1 activity, although in some cases, this did not lead to an improvement. nih.gov

Computational approaches allow for the virtual screening of these modified analogs, predicting their binding affinities and potential efficacy before they are synthesized in the laboratory. nih.gov This iterative process of design, computational evaluation, and synthesis accelerates the discovery of new drug candidates with superior therapeutic potential.

Development of Novel In Vitro Systems for Preclinical Evaluation

The transition from computational models to biological systems requires robust and physiologically relevant in vitro assays. The development of advanced cell culture models is crucial for the preclinical evaluation of new drug candidates. numberanalytics.com

Application of 3D Cell Culture Models in Drug Discovery

Three-dimensional (3D) cell culture models have emerged as a superior alternative to traditional two-dimensional (2D) monolayers for preclinical drug screening. nih.gov 3D models more accurately mimic the complex microenvironment of tissues in vivo, including cell-cell and cell-matrix interactions, which are often lost in 2D cultures. numberanalytics.com This increased physiological relevance leads to more predictive data on drug efficacy and toxicity. numberanalytics.comyoutube.com

These models, which include spheroids, organoids, and bioprinted tissues, provide a more accurate representation of how a drug will behave in a living organism. abcam.com For antiviral drug discovery, 3D models can be used to study viral replication and the effects of antiviral compounds in a more realistic tissue-like context. nih.gov For example, 3D cell cultures of liver cells can be used to assess the metabolism and potential hepatotoxicity of nucleoside analogs. youtube.com

The use of 3D cell culture systems is particularly important for evaluating compounds like Inosine, 2',3'-dideoxy-3'-fluoro- and its derivatives, as these models can better recapitulate the complex interactions within a tumor microenvironment or a virally infected tissue. nih.govnih.gov

Emerging Research Directions for Fluorinated Nucleoside Analogs

The field of fluorinated nucleoside analogs is continually evolving, with new research directions promising to deliver novel therapeutic agents with enhanced properties. A significant area of focus is the development of prodrugs, such as the ProTide technology. acs.org This approach masks the nucleoside monophosphate, improving its cellular uptake and bypassing the often-inefficient initial phosphorylation step, which can be a rate-limiting factor in the activation of many nucleoside analogs. acs.org

Furthermore, the exploration of novel fluorination patterns and the synthesis of nucleosides with fluorine at different positions on the sugar or base continue to be active areas of research. nih.gov For instance, the introduction of fluorine at the 4'-position has led to a new class of anti-HIV nucleosides. nih.gov The unique conformational constraints imposed by the fluorine atom can lead to novel mechanisms of action and improved activity against drug-resistant viral strains. rsc.orgnih.gov

Another emerging trend is the combination of fluorinated nucleoside analogs with other therapeutic agents to achieve synergistic effects. frontiersin.org This includes combining them with drugs that damage DNA to enhance their anticancer activity. frontiersin.org The development of nucleobase-modified nucleosides is also a promising avenue for creating new therapeutic and diagnostic agents. frontiersin.org

The continued exploration of these and other innovative strategies will undoubtedly expand the therapeutic potential of fluorinated nucleoside analogs like Inosine, 2',3'-dideoxy-3'-fluoro-.

Q & A

Q. What synthetic methodologies are most effective for preparing Inosine, 2',3'-dideoxy-3'-fluoro-?

A multistep synthesis approach is typically employed. For example, starting from 2,3-O-isopropylidene-D-glyceraldehyde, the key intermediate 1-O-benzoyl-3-E-fluoro-3,4-unsaturated ketone is generated via fluorination and protection/deprotection steps. Subsequent Grignard addition with ethynylmagnesium bromide introduces the ethynyl group, followed by oxidation and coupling with silyl-protected hypoxanthine (the base for inosine). Anomeric mixtures are separated chromatographically to isolate the β-isomer .

Q. How can the structural integrity of Inosine, 2',3'-dideoxy-3'-fluoro- be confirmed experimentally?

Combined spectroscopic and crystallographic techniques are critical:

  • NMR : ¹H and ¹⁹F NMR verify the absence of 2' and 3' hydroxyl groups and confirm fluorine substitution at C3'.
  • Mass Spectrometry : High-resolution MS validates molecular formula (e.g., C₁₀H₁₁FN₄O₃).
  • X-ray Crystallography : Co-crystallization with target enzymes (e.g., nucleoside diphosphate kinase) confirms stereochemistry and fluorine placement .

Advanced Research Questions

Q. How does the 3'-fluoro substitution influence enzymatic interactions and catalytic efficiency?

The 3'-fluoro group disrupts hydrogen-bonding networks in enzyme active sites. For example, in nucleoside diphosphate kinase (NDK), replacing the 3'-OH with fluorine reduces catalytic efficiency by ~50% due to altered electrostatic interactions and steric effects. Crystallographic data show that the fluorine atom occupies a position distinct from the hydroxyl group, preventing optimal substrate alignment .

Q. Why do conflicting reports exist regarding the anti-HIV activity of fluorinated dideoxynucleosides?

Activity depends on subtle structural variations:

  • Positional Specificity : 3'-fluoro substitution in 2',3'-dideoxyuridine (FddUrd) enhances anti-HIV activity, while 2'-fluoro analogs show marginal effects due to poor phosphorylation or cellular uptake .
  • Halogenation Effects : 5-Chloro substitution in FddUrd (3'-fluoro-2',3'-dideoxy-5-chlorouridine) improves selectivity by reducing host cell toxicity while maintaining potency. SAR studies suggest halogen size and electronegativity modulate binding to viral reverse transcriptase .

Q. How can researchers resolve discrepancies in cytotoxicity data for fluorinated nucleoside analogs?

  • Metabolic Profiling : Assess phosphorylation efficiency (e.g., triphosphate formation) in target vs. non-target cells.
  • Crystallographic Analysis : Compare binding modes of active (e.g., FddUrd) vs. inactive analogs to identify steric/electronic incompatibilities.
  • Resistance Studies : Evaluate mutations in viral enzymes (e.g., HIV RT K65R) that reduce analog incorporation, highlighting structural vulnerabilities .

Q. What strategies optimize the enzymatic stability of Inosine, 2',3'-dideoxy-3'-fluoro- in serum?

  • Phosphate Prodrugs : Mask the 5'-OH group with lipophilic esters (e.g., SATE or POM groups) to enhance membrane permeability and delay dephosphorylation.
  • Sugar Modifications : Introduce 4'-ethynyl groups (as in L-nucleosides) to reduce recognition by serum nucleases, as demonstrated in related 3'-fluoro-4'-ethynyl analogs .

Experimental Design Considerations

Q. How should researchers design assays to evaluate antiviral activity while minimizing off-target effects?

  • Primary Assays : Use HIV-1-infected MT-4 cells with EC₅₀/CC₅₀ (effective vs. cytotoxic concentration) ratios to calculate selectivity indices.
  • Counter-Screens : Test against human DNA polymerases (e.g., Pol γ) to assess mitochondrial toxicity.
  • Metabolite Tracking : Quantify intracellular triphosphate levels via LC-MS to correlate efficacy with metabolic activation .

Q. What analytical methods are critical for characterizing metabolic byproducts of fluorinated nucleosides?

  • LC-HRMS : Identify deaminated (e.g., conversion to hypoxanthine derivatives) or phosphorylated metabolites.
  • 19F NMR : Track fluorine-containing degradation products in biological matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.